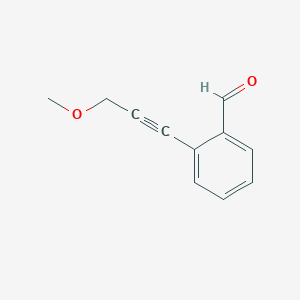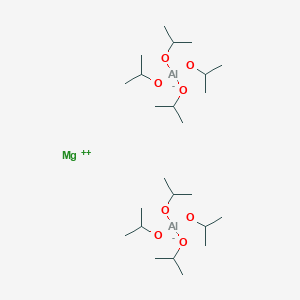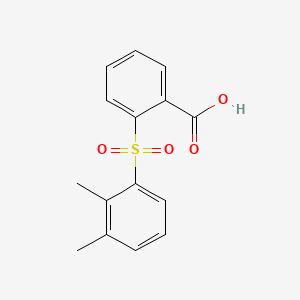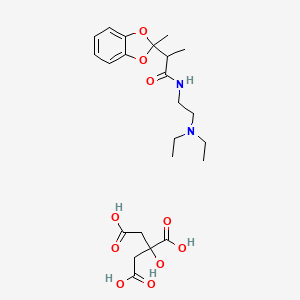
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is a complex organic compound with a unique structure It is characterized by the presence of a benzodioxole ring, an acetamide group, and a diethylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction, often using diethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain may interact with neurotransmitter receptors, while the benzodioxole ring can modulate enzyme activity. These interactions can lead to various biological effects, such as modulation of neurotransmitter release or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-phenyl-1,3-benzodioxole-2-acetamide
- N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide
Comparison
1,3-Benzodioxole-2-acetamide, N-(2-diethylaminoethyl)-alpha,2-dimethyl-, citrate is unique due to its specific structural features, such as the alpha,2-dimethyl substitution and the citrate counterion
Propiedades
Número CAS |
62898-47-9 |
|---|---|
Fórmula molecular |
C23H34N2O10 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)propanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H26N2O3.C6H8O7/c1-5-19(6-2)12-11-18-16(20)13(3)17(4)21-14-9-7-8-10-15(14)22-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
PNONBAWRBNYEAZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C(C)C1(OC2=CC=CC=C2O1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
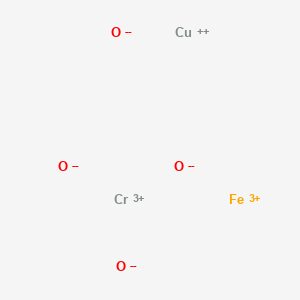
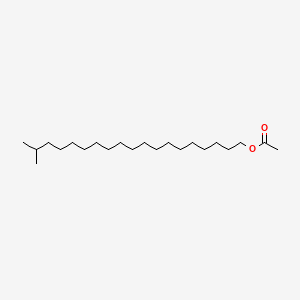
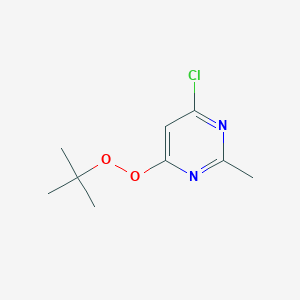
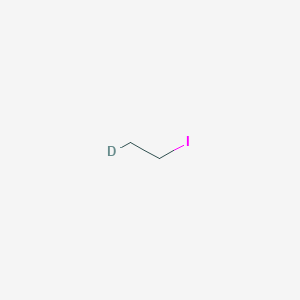
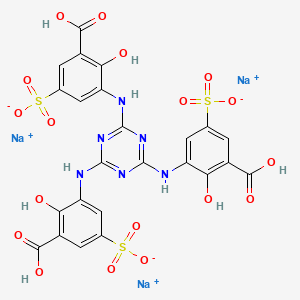
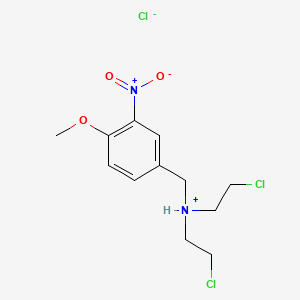
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
